
N,N-Diethylhept-3-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylhept-3-yn-1-amine: is an organic compound belonging to the class of amines It features a hept-3-yn backbone with a nitrogen atom bonded to two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing N,N-Diethylhept-3-yn-1-amine involves the alkylation of ammonia with hept-3-yn-1-yl chloride, followed by subsequent alkylation with ethyl iodide
Reductive Amination: Another method involves the reductive amination of hept-3-yn-1-one with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diethylhept-3-yn-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: Reduction of this compound can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N,N-diethylhept-3-yn-1-amide.
Reduction: Formation of N,N-diethylheptane-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethylhept-3-yn-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Diethylhept-3-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
N,N-Dimethylethylamine: A tertiary amine with similar reactivity but different alkyl groups.
N,N-Diethylpropylamine: Another tertiary amine with a shorter carbon chain.
N,N-Diethylbutylamine: Similar structure but with a butyl group instead of a heptyn group.
Uniqueness: N,N-Diethylhept-3-yn-1-amine is unique due to its hept-3-yn backbone, which imparts distinct chemical properties and reactivity compared to other tertiary amines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
63791-53-7 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
N,N-diethylhept-3-yn-1-amine |
InChI |
InChI=1S/C11H21N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-7,10-11H2,1-3H3 |
Clave InChI |
UKVPVFMSUQTXIK-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


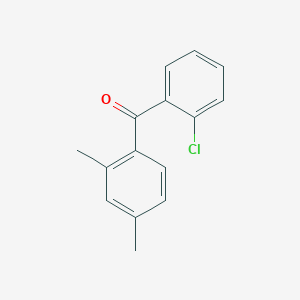

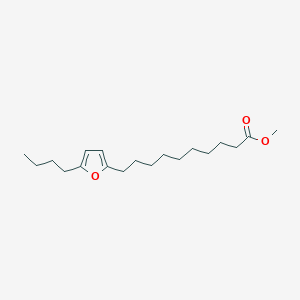
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
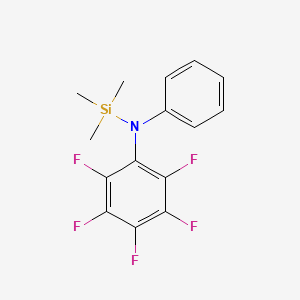

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
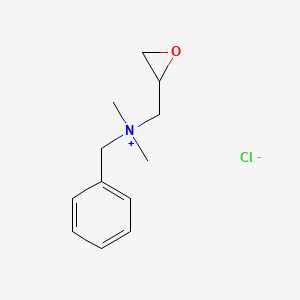
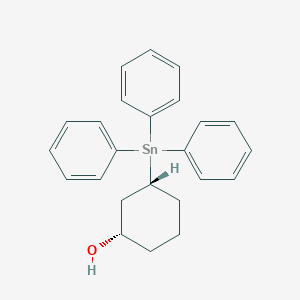

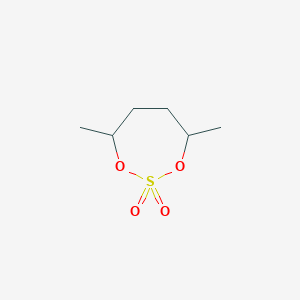
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
